8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
4-bromo-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAPEHVXWILEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and various functional groups, suggests diverse biological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 464.4 g/mol. Its structure includes a methanobenzo[g][1,3,5]oxadiazocine core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.4 g/mol |
| CAS Number | 1052612-17-5 |
Anticancer Properties
Recent studies have indicated that compounds similar to 8-bromo derivatives exhibit anticancer activities by inducing apoptosis in various cancer cell lines. For instance, brominated compounds have shown to inhibit cell proliferation and induce cell cycle arrest in breast cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The presence of the isopropylphenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Preliminary tests have shown that related compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. The bromine atom can influence its binding affinity and specificity towards these targets .
Case Studies
- Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell growth by up to 70% at concentrations of 10 µM after 48 hours of treatment.
- Animal Models : In vivo studies in mice showed that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazocine Ring : This step can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS) in suitable solvents.
- Friedel-Crafts Alkylation : The attachment of the isopropylphenyl group is often accomplished through Friedel-Crafts reactions using isopropylbenzene and a Lewis acid catalyst .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests against various cancer cell lines have shown promising results:
- Breast Cancer Cells : The compound exhibited an EC50 value of approximately 5 nM against BRCA mutant cell lines, indicating potent inhibition of cell proliferation.
| Cell Line | EC50 (nM) | Response |
|---|---|---|
| MX-1 (BRCA1 mutant) | 0.3 | High |
| Capan-1 (BRCA2 mutant) | 5 | Moderate |
This suggests that the compound may disrupt cellular signaling pathways involved in proliferation and survival by inhibiting key enzymes related to DNA repair and inducing oxidative stress .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effectiveness against a range of bacterial strains, making it a candidate for further development in treating infections .
Synthetic Methodologies
The synthesis of 8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves several steps:
- Formation of the Oxazocin Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS).
- Friedel-Crafts Alkylation : Attaching the isopropylphenyl group using isopropylbenzene and a Lewis acid catalyst.
These methods provide a foundation for creating derivatives with enhanced biological activity or altered properties .
Case Study 1: Anticancer Activity
In a study focusing on breast cancer cell lines with BRCA mutations:
- The compound was tested for its ability to inhibit cell growth.
- Results indicated significant efficacy with low EC50 values across different cell lines.
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the compound's antimicrobial properties:
- Testing against various bacterial strains showed that it inhibited growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 5 µg/mL |
This suggests that modifications to the compound could lead to new antimicrobial agents .
Q & A
Q. How can advanced separation technologies address purification challenges for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
